N-(4-acetylphenyl)-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(4-Acetylphenyl)-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a sulfanylacetamide linker and a 4-acetylphenyl substituent. The thienopyrimidine core is a privileged scaffold in medicinal chemistry due to its structural similarity to purines, enabling interactions with biological targets such as kinases and enzymes . The benzyl group at position 3 and the 4-acetylphenyl moiety on the acetamide side chain contribute to its unique physicochemical and binding properties.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S2/c1-15(27)17-7-9-18(10-8-17)24-20(28)14-31-23-25-19-11-12-30-21(19)22(29)26(23)13-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSYUPOGJURZJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 475.58 g/mol. The compound features a thienopyrimidine core which is known for various biological activities.
The biological activity of this compound can be attributed to its interaction with several biological targets:
- Antimicrobial Activity : Thienopyrimidine derivatives often exhibit antimicrobial properties. Research indicates that modifications on the thienopyrimidine ring enhance efficacy against various pathogens by disrupting cellular processes or inhibiting enzyme functions .
- Anticancer Properties : Compounds with similar structures have shown promise in cancer therapy by inducing apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction . The presence of the acetylphenyl group may enhance cell permeability and target specificity.
- Enzyme Inhibition : The sulfonamide moiety is known to inhibit specific enzymes, potentially affecting metabolic pathways in target organisms or cells .
Biological Activity Data
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's activity against a range of bacterial strains. Results indicated significant inhibition of growth in resistant strains, showcasing its potential as a novel antimicrobial agent.
- Cancer Cell Apoptosis : In vitro studies using human cancer cell lines demonstrated that treatment with the compound led to increased levels of apoptotic markers, confirming its role in cancer therapy.
- Toxicity Assessment : Preliminary toxicity assays showed minimal adverse effects on normal cell lines, suggesting a favorable therapeutic index compared to conventional treatments.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A screening of drug libraries has identified several thieno[3,2-d]pyrimidine derivatives that exhibit cytotoxic effects against various cancer cell lines. Specifically, compounds similar to N-(4-acetylphenyl)-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide have shown promise in targeting cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Thieno[3,2-d]pyrimidine derivatives have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. For instance, research indicates that certain modifications to the thieno[3,2-d]pyrimidine structure can enhance activity against resistant strains of bacteria .
Case Study 1: Anticancer Screening
A study published in 2019 explored the anticancer properties of various thieno[3,2-d]pyrimidine derivatives through multicellular spheroid models. The results indicated that derivatives closely related to this compound exhibited significant inhibition of tumor growth compared to controls .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial efficacy, researchers tested several derivatives against common pathogens like Staphylococcus aureus and Candida albicans. The results showed that modifications to the thieno[3,2-d]pyrimidine scaffold improved antibacterial activity significantly .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of sulfanylacetamide-thienopyrimidine hybrids. Key structural analogues and their distinguishing features are summarized below:
Key Observations
Core Modifications: The thienopyrimidine core in the target compound differentiates it from pyrimidine-based analogues (e.g., ), which exhibit distinct hydrogen-bonding patterns and solubility profiles. Substituents at R₁ (benzyl) and R₂ (4-acetylphenyl) enhance steric bulk and electron-withdrawing effects compared to simpler alkyl/aryl groups in analogues .
Synthetic Routes: The target compound can be synthesized via nucleophilic substitution between 2-chloroacetamide derivatives and thiol-containing intermediates, as demonstrated for structurally related compounds in and . For example, compound 14 in was synthesized by reacting a thiol-bearing quinoline-oxadiazole with N-(4-acetylphenyl)-2-chloroacetamide .
Biological Activity :
- While direct bioactivity data for the target compound is absent, structurally related sulfanylacetamide hybrids demonstrate diverse activities:
- Antimicrobial : Triazole-sulfanylacetamide derivatives (e.g., compounds 38 and 39 in ) showed MIC values of 16–32 µg/mL against Escherichia coli .
- Enzyme Inhibition: Oxadiazole-sulfanylacetamides (e.g., compounds 8t–8w in ) exhibited α-glucosidase inhibition (IC₅₀ = 12–45 µM) and cholinesterase activity . The benzyl and acetylphenyl groups in the target compound may modulate target selectivity, particularly in kinase or protease inhibition, as seen in other thienopyrimidines .
The trifluoromethoxy group in the analogue from enhances metabolic stability and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
